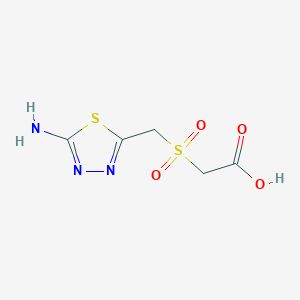
2-(((5-Amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((5-Amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((5-Amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid typically involves multiple steps. One common method starts with the reaction of 5-amino-1,3,4-thiadiazole with a sulfonylating agent, such as methanesulfonyl chloride, under basic conditions. The resulting intermediate is then reacted with chloroacetic acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(((5-Amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(((5-Amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a urease inhibitor, which could be useful in treating infections caused by Helicobacter pylori.
Biology: The compound’s ability to inhibit specific enzymes makes it a candidate for studying enzyme mechanisms and interactions.
Wirkmechanismus
The mechanism of action of 2-(((5-Amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid involves its interaction with specific molecular targets, such as urease enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for controlling the survival of certain bacteria, such as Helicobacter pylori .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(trityloxyimino)acetic acid
- 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives
Comparison: Compared to these similar compounds, 2-(((5-Amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid is unique due to its specific sulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly effective as a urease inhibitor and useful in various synthetic applications .
Eigenschaften
CAS-Nummer |
138352-18-8 |
|---|---|
Molekularformel |
C5H7N3O4S2 |
Molekulargewicht |
237.3 g/mol |
IUPAC-Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)methylsulfonyl]acetic acid |
InChI |
InChI=1S/C5H7N3O4S2/c6-5-8-7-3(13-5)1-14(11,12)2-4(9)10/h1-2H2,(H2,6,8)(H,9,10) |
InChI-Schlüssel |
BDIQNCJJPQNEFR-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=NN=C(S1)N)S(=O)(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


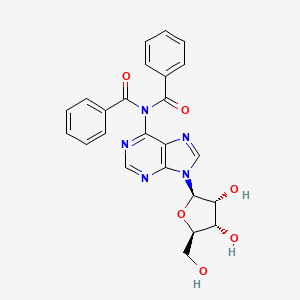


![5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B15218668.png)

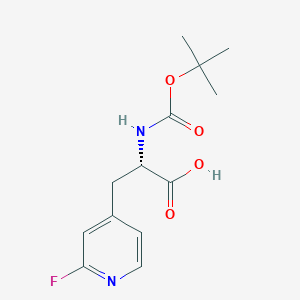
![N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide](/img/structure/B15218681.png)

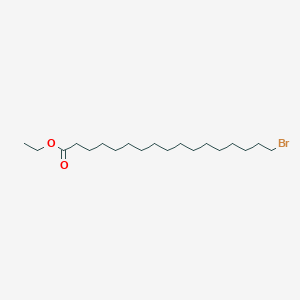
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15218703.png)
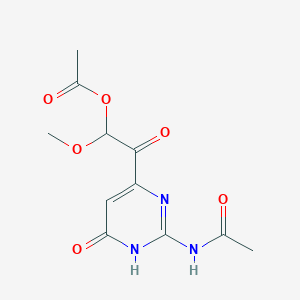
![{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218714.png)
![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)

